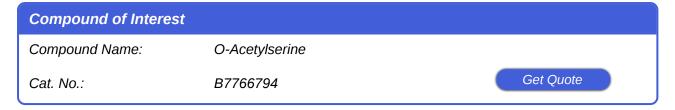


Purifying Recombinant O-acetylserine Sulfhydrylase: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for the Expression, Purification, and Characterization of Recombinant **O-acetylserine** Sulfhydrylase (OASS)

O-acetylserine sulfhydrylase (OASS), also known as cysteine synthase, is a key enzyme in the cysteine biosynthesis pathway in bacteria, plants, and archaea. It catalyzes the final step in this pathway: the conversion of **O-acetylserine** (OAS) and sulfide into L-cysteine and acetate. Due to its essential role in sulfur metabolism, OASS is a target for the development of novel antimicrobial agents and is also utilized in various biotechnological applications. This document provides detailed protocols and data for the expression and purification of recombinant OASS, aimed at researchers, scientists, and drug development professionals.

Data Summary: Purification and Kinetic Parameters of Recombinant OASS

The following tables summarize key quantitative data from various studies on the purification and characterization of recombinant **O-acetylserine** sulfhydrylase from different sources.



Table 1: Summary of Recombinan t OASS Purification					
Source Organism	Expression System	Purification Steps	Specific Activity (µmol/min/mg)	Purification Fold	Yield (%)
Escherichia coli (OASS- B)	E. coli pUC19	Not specified	Not specified	Not specified	≥ 60
Methanosarci na thermophila	Acetate- grown cells	Ammonium Sulfate, Hydrophobic Interaction, Anion Exchange	129	15	28
Datura innoxia (Isoenzyme A)	Suspension cultures	Not specified	870-893	Not specified	Not specified
Alkaliphilic bacterium	Native	Ammonium Sulfate, Heat, DEAE- cellulose, Sephacryl S- 300, Octyl Sepharose	37.0	Not specified	21
Phaseolus vulgaris	Seedlings	Not specified	33 - 775	7 - 160	Not specified



Table 2: Kinetic and Molecular Properties of Purified OASS				
Source Organism	Substrate	Km (mM)	Vmax or kcat	Molecular Weight (kDa)
Methanosarcina thermophila	Sulfide	0.5 ± 0.08	129 μmol/min/mg	36 (subunit), 93 (native)
Methanosarcina thermophila	O-acetyl-L-serine	Positive cooperativity	-	-
Alkaliphilic bacterium	O-acetyl-L-serine	4	37.0 μmol/min/mg	37 (subunit), 72 (native)
Aeropyrum pernix K1	O-acetyl-L-serine	28	202 s ⁻¹	-
Aeropyrum pernix K1	Sulfide	< 0.2	-	-
Datura innoxia (Isoenzymes A, B, C)	-	Allosteric regulation	-	63 (A), 86 (B), 63 (C)

Experimental Protocols

I. Expression of Recombinant OASS in E. coli

This protocol describes the overexpression of His-tagged OASS in an E. coli expression system.

Materials:

- E. coli expression strain (e.g., BL21(DE3)) transformed with an OASS expression vector (e.g., pET28a-OASS).
- Luria-Bertani (LB) broth.



- Kanamycin (or other appropriate antibiotic).
- Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

- Inoculate 50 mL of LB broth containing the appropriate antibiotic with a single colony of E.
 coli harboring the OASS expression plasmid.
- Incubate the culture overnight at 37°C with shaking (200-250 rpm).
- The next day, use the overnight culture to inoculate 1 L of LB broth containing the antibiotic.
- Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.7.[1]
- Induce protein expression by adding IPTG to a final concentration of 0.75 mM.[1]
- Continue to incubate the culture overnight at a reduced temperature (e.g., 22°C) with shaking.[1]
- Harvest the cells by centrifugation at 4,600 x g for 20 minutes at 4°C.[1] The resulting cell pellet can be stored at -80°C until further use.

II. Purification of Recombinant His-tagged OASS

This protocol outlines a typical workflow for purifying His-tagged OASS using affinity and size-exclusion chromatography.

A. Cell Lysis

Materials:

- Lysis Buffer: 50 mM Potassium Phosphate pH 7.0, 200 mM NaCl, 20 mM Imidazole.[1]
- Pyridoxal 5'-phosphate (PLP) solution (10 mM).
- · Protease inhibitor cocktail.



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- DNase I.
- Ultrasonicator.

Procedure:

- Resuspend the frozen cell pellet in ice-cold Lysis Buffer.
- Add PLP to a final concentration of 0.1 mM, a protease inhibitor cocktail, lysozyme (1 mg/mL), and a small amount of DNase I.
- Incubate on ice for 30 minutes.
- · Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C. Collect the supernatant containing the soluble recombinant OASS.
- B. Affinity Chromatography (His-tag)

Materials:

- HisTrap™ column (or similar nickel-charged affinity resin).
- · Lysis Buffer (as above).
- Wash Buffer: 50 mM Potassium Phosphate pH 7.0, 200 mM NaCl, 50 mM Imidazole.
- Elution Buffer: 50 mM Potassium Phosphate pH 7.0, 200 mM NaCl, 500 mM Imidazole.

Procedure:

- Equilibrate the HisTrap[™] column with Lysis Buffer.
- Load the clarified cell lysate onto the column.
- Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.



- Elute the bound OASS from the column using Elution Buffer.
- Collect the eluted fractions and analyze them by SDS-PAGE to confirm the presence and purity of the protein.
- C. Size-Exclusion Chromatography (Gel Filtration)

Materials:

- Size-exclusion chromatography column (e.g., Superdex 200).
- Gel Filtration Buffer: 50 mM Potassium Phosphate pH 7.5, 100 mM KCl.

Procedure:

- Concentrate the pooled fractions from the affinity chromatography step.
- Equilibrate the size-exclusion column with Gel Filtration Buffer.
- Load the concentrated protein sample onto the column.
- Elute the protein with Gel Filtration Buffer at a constant flow rate.
- Collect fractions and analyze by SDS-PAGE. Pool the fractions containing pure OASS.

III. O-acetylserine Sulfhydrylase Activity Assay

This protocol describes a colorimetric assay to measure the activity of purified OASS. The assay is based on the reaction of cysteine with ninhydrin.

Materials:

- Assay Buffer: 100 mM MOPS buffer.
- O-acetylserine (OAS) solution.
- Sodium sulfide (Na₂S) solution.
- · Purified OASS enzyme.

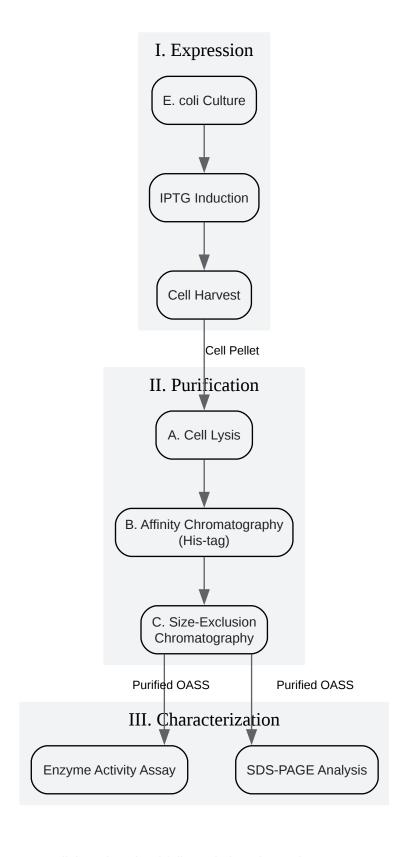


Procedure:

- Prepare a reaction mixture in a 96-well plate containing Assay Buffer, a fixed concentration of Na₂S, and varying concentrations of OAS.
- Initiate the reaction by adding a known amount of purified OASS enzyme (e.g., 0.2 μg).
- Incubate the reaction at 37°C.
- Stop the reaction and measure the amount of L-cysteine produced using a suitable method, such as the ninhydrin assay, which can be monitored by measuring the absorbance at 560 nm.
- Calculate the specific activity of the enzyme in µmol of cysteine produced per minute per mg of enzyme.

Visualizations

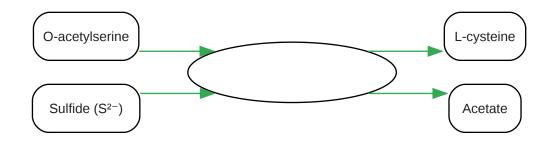




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Caption: Workflow for recombinant OASS purification.





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References

- 1. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Purifying Recombinant O-acetylserine Sulfhydrylase: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7766794#purification-of-recombinant-o-acetylserine-sulfhydrylase]

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